3,5-Dichlorobenzaldehyde

Overview

Description

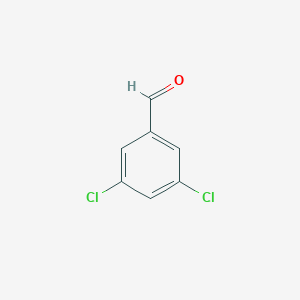

3,5-Dichlorobenzaldehyde is an organic compound with the molecular formula C7H4Cl2O. It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 3rd and 5th positions, and an aldehyde group at the 1st position. This compound appears as a white to slightly yellow fluffy powder and is known for its use as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dichlorobenzaldehyde can be synthesized through various methods. One common method involves the chlorination of benzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 3rd and 5th positions .

Industrial Production Methods: In industrial settings, this compound is often produced by the oxidation of 3,5-dichlorotoluene. This process involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction is carried out under controlled temperature and pressure to achieve high yields .

Chemical Reactions Analysis

Chalcone Formation and Pyrazoline Derivatives

3,5-Dichlorobenzaldehyde serves as a precursor in synthesizing chalcones , which are intermediates for antimicrobial pyrazoline derivatives :

-

Step 1 : Aldol condensation with acetophenone derivatives under basic conditions (e.g., NaOH in ethanol).

-

Step 2 : Cyclization with 4-hydrazinobenzene sulfonamide hydrochloride to form pyrazolines.

| Parameter | Details |

|---|---|

| Chalcone Synthesis | Reflux in ethanol, 6–8 hours |

| Pyrazoline Formation | Reflux with hydrazine derivatives, 4–5 hours |

| Key Intermediate | 1-(3,5-Dichlorophenyl)-3-arylprop-2-en-1-one |

These pyrazolines exhibit moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Nucleophilic Aromatic Substitution

The electron-deficient benzene ring facilitates nucleophilic substitution at chlorine positions. For example:

-

Methoxy Substitution : Reaction with sodium methoxide in methanol to replace chlorine with methoxy groups.

| Reaction | Conditions | Product |

|---|---|---|

| Cl → OCH₃ | NaOCH₃, MeOH, reflux | 3,5-Dimethoxybenzaldehyde derivatives |

Comparative Reactivity

This compound’s reactivity differs from analogs due to chlorine’s electron-withdrawing effects:

| Compound | Key Feature | Reactivity |

|---|---|---|

| This compound | Two Cl groups at meta positions | Enhanced electrophilicity for substitutions |

| 4-Methoxybenzaldehyde | Electron-donating OCH₃ group | Lower reactivity in nucleophilic substitutions |

Scientific Research Applications

Chemical Synthesis

3,5-Dichlorobenzaldehyde serves as a crucial starting material in the synthesis of various organic compounds. Its electrophilic nature allows it to participate in numerous reactions:

- Synthesis of β-Aryl-β-Amino Acids : It is used as a reagent in the synthesis of β-aryl-β-amino acid enantiomers, which are important in pharmaceutical applications due to their biological activity .

- Dichlorophenylpyruvic Acid : The compound is also utilized in synthesizing dichlorophenylpyruvic acid, a derivative that may have potential therapeutic applications .

- Hydrazone Formation : this compound reacts with hydrazines to form hydrazones, which are valuable intermediates in drug development. A comparative study indicated that its reaction with 4-nitrophenyl hydrazine yielded good to excellent results under various conditions, showcasing its utility in synthesizing new hydrazone derivatives .

Pharmaceutical Applications

The compound has been investigated for its potential in drug development:

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, Schiff bases derived from chitosan and this compound demonstrated strong activity against various bacterial strains, including MRSA .

- Anticancer Potential : The synthesis of novel compounds using this compound has led to the discovery of substances with cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116. These findings suggest that derivatives could be further explored for anticancer therapies .

Industrial Applications

In addition to its laboratory uses, this compound finds applications in industrial settings:

- Chemical Manufacturing : It is employed in the production of dyes and pigments due to its chlorinated aromatic structure, which enhances the stability and color properties of the resulting compounds .

- Agricultural Chemicals : The compound can also be a precursor for agrochemicals, contributing to the development of pesticides and herbicides that require specific chemical functionalities for efficacy .

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis process of hydrazones from this compound revealed that solvent-free conditions yielded higher purity and better yields compared to traditional solvent-based methods. This approach not only improved efficiency but also reduced environmental impact due to less solvent waste .

Case Study 2: Antimicrobial Efficacy

In another study involving the synthesis of chitosan Schiff bases using this compound, researchers evaluated their antimicrobial activity against several pathogens. The results indicated that these derivatives had potent action against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 3,5-Dichlorobenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, forming various intermediates that can further react to produce different compounds. The chlorine atoms on the benzene ring influence the reactivity and selectivity of these reactions by withdrawing electron density from the ring, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

- 2,4-Dichlorobenzaldehyde

- 3,4-Dichlorobenzaldehyde

- 2,6-Dichlorobenzaldehyde

Comparison: 3,5-Dichlorobenzaldehyde is unique due to the specific positioning of the chlorine atoms, which affects its chemical reactivity and physical properties. For example, 2,4-Dichlorobenzaldehyde has chlorine atoms at the 2nd and 4th positions, leading to different steric and electronic effects compared to this compound. These differences influence the compound’s behavior in chemical reactions and its applications in various fields .

Biological Activity

3,5-Dichlorobenzaldehyde (DCB) is an aromatic aldehyde with two chlorine substituents at the 3 and 5 positions of the benzene ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound can be synthesized through several methods, including the chlorination of benzaldehyde and subsequent purification processes. The general synthetic route involves:

- Chlorination : Benzaldehyde is chlorinated using chlorine gas or a chlorinating agent under controlled conditions.

- Purification : The product is purified through recrystallization or distillation to obtain high-purity this compound.

This compound is characterized by its molecular formula and exhibits properties such as being air-sensitive and insoluble in water.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. For instance, it has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus, with studies reporting minimum inhibitory concentrations (MICs) as low as 2 μg/mL for certain derivatives .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 2 |

| Functionalized Dihydropyrimidines | Staphylococcus aureus | Varies |

These findings suggest that DCB and its derivatives may serve as potential leads in the development of new antimicrobial agents.

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Studies indicate that DCB can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The interaction with cellular proteins and enzymes is crucial for its biological activity; for example, the oxime derivative formed from DCB has shown potential in reactivating acetylcholinesterase inhibited by organophosphates.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis | |

| Enzyme Interaction | Reactivation of acetylcholinesterase |

Case Studies

- Antibacterial Screening : A study screened various derivatives of DCB against antibiotic-resistant strains of Staphylococcus aureus. The results highlighted the compound's potential as a scaffold for developing novel antibiotics due to its unique mechanism of action that differs from traditional antibiotics .

- Cancer Research : In vitro studies on cancer cell lines demonstrated that DCB induces cell death through apoptosis pathways. The compound was found to increase reactive oxygen species (ROS) levels significantly, leading to mitochondrial dysfunction and subsequent cell death.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,5-Dichlorobenzaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically involves multi-step processes. For example, 3,5-dichlorobenzoyl chloride—a related compound—is synthesized via chlorination of m-xylene, followed by hydrolysis and decarbonylation. Key factors include:

- Chlorination: Controlled temperature (20–25°C) and stoichiometric Cl₂ gas flow to avoid over-chlorination.

- Hydrolysis: Use of aqueous NaOH under reflux to convert intermediates into carboxylic acids.

- Decarbonylation: Catalytic decomposition with Pd/C at 180°C to yield the final product. Optimal conditions achieve ~63% yield (based on m-xylene) and >99% purity, validated by ¹H NMR .

Q. What safety protocols are critical when handling this compound?

While direct safety data for this compound is limited, analogous chlorinated benzaldehydes (e.g., 3-Chlorobenzaldehyde) require:

- PPE: N95 masks, gloves, and eye protection due to respiratory (H335) and ocular (H319) irritation risks .

- Ventilation: Use fume hoods to mitigate vapor exposure.

- Storage: In airtight containers away from oxidizers, with emergency showers/eye wash stations accessible .

Q. Which analytical techniques ensure purity and structural confirmation?

- GC/HPLC: Quantify purity (>98%) and detect trace impurities.

- ¹H/¹³C NMR: Confirm substituent positions (e.g., aromatic protons at δ 7.5–8.0 ppm for dichloro groups) .

- FT-IR: Identify aldehyde C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) .

Advanced Research Questions

Q. How does this compound participate in reaction mechanisms, and what intermediates are formed?

Studies on 2,6-dichlorobenzaldehyde reveal that electron-withdrawing Cl substituents stabilize zwitterionic intermediates (e.g., azomethine ylides) but raise transition-state energies by 3–4 kcal/mol compared to unsubstituted benzaldehyde. This stabilization slows reaction kinetics, making intermediate isolation feasible . For this compound, similar electronic effects likely influence nucleophilic aromatic substitution or condensation reactions.

Q. How do computational methods (e.g., DFT) align with experimental data for reactions involving this compound?

M06-2X/6-311++G(d,p) calculations accurately predict activation energies for dichlorobenzaldehyde reactions (e.g., ΔG‡ ≈ 27–30 kcal/mol), with <5% deviation from experimental values. Chlorine substituents lower intermediate energies but minimally affect transition states, explaining slower kinetics .

Q. What biological interactions are observed between this compound derivatives and proteins?

3,5-Dichlorosalicylic acid (a structural analog) binds to bovine serum albumin (BSA) via hydrogen bonds and hydrophobic interactions, with a binding constant (Kb) of ~10⁴ M⁻¹. This suggests potential for this compound derivatives to act as enzyme inhibitors (e.g., 20α-hydroxysteroid dehydrogenase) .

Q. How do substituent positions (3,5- vs. 2,4- or 2,6-) affect reactivity in cross-coupling reactions?

Q. What solvent systems optimize this compound reactivity in condensation reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack in Schiff base formation, while ethanol with glacial acetic acid (5 drops) facilitates reflux-driven condensations (e.g., with triazoles) .

Q. How does this compound stability vary under acidic/basic conditions?

Chlorinated benzaldehydes are stable in neutral conditions but degrade in strong bases (pH >10) via aldol condensation or in acids (pH <2) through hydration. Store at pH 6–8 in inert atmospheres .

Q. Can reactive intermediates (e.g., radicals or ylides) be isolated during this compound reactions?

Yes. For example, in redox-neutral aromatization, 2,6-dichlorobenzaldehyde forms isolable azomethine ylides. For this compound, low-temperature (-78°C) trapping with dienophiles or stabilizers (e.g., TEMPO) is recommended .

Properties

IUPAC Name |

3,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASRSOJWLARCRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064997 | |

| Record name | Benzaldehyde, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10203-08-4 | |

| Record name | 3,5-Dichlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10203-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010203084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichlorobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109095 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE, 3,5-DICHLORO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M74YU7SE79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.